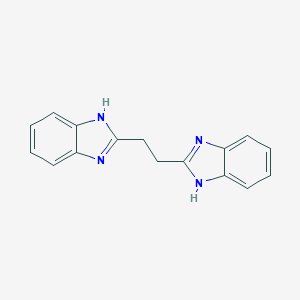

2,2’-エタン-1,2-ジイルビス-1H-ベンゾイミダゾール

概要

説明

2,2'-ETHANE-1,2-DIYLBIS-1H-BENZIMIDAZOLE is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring. These compounds are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties .

科学的研究の応用

Scientific Research Applications

The compound exhibits a wide range of applications across various fields:

Medicinal Chemistry

- Antimicrobial Properties : Studies indicate that derivatives of this compound demonstrate significant antimicrobial activity against various pathogens. Its dual benzimidazole structure enhances binding affinity to biological targets, making it a candidate for developing new antibiotics.

- Anticancer Activity : Research has shown that 2,2'-Ethane-1,2-diylbis-1H-benzimidazole can inhibit cancer cell proliferation by interacting with DNA and disrupting cellular processes .

Coordination Chemistry

- Ligand Applications : The compound acts as a ligand in coordination chemistry, forming stable complexes with metal ions. These interactions are critical for applications in catalysis and material science.

Materials Science

- Optical Sensors and Photovoltaics : Its unique properties make it suitable for developing optical sensors and photovoltaic materials due to its ability to interact with light and other electromagnetic radiation.

The biological activity of 2,2'-Ethane-1,2-diylbis-1H-benzimidazole is characterized by its ability to bind to various molecular targets:

- Mechanism of Action : The compound binds to DNA and proteins, disrupting their normal functions. This action leads to the inhibition of microbial replication and cancer cell proliferation .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis reveals that modifications in substituents on the benzimidazole moiety significantly influence biological activity:

- Alkyl Substituents : Enhance solubility and bioavailability.

- Aromatic Substituents : Increase interaction with target enzymes.

Case Studies

Several studies illustrate the applications and efficacy of 2,2'-Ethane-1,2-diylbis-1H-benzimidazole:

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Case Study 2: Anticancer Potential

Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells through DNA intercalation mechanisms. The study reported a dose-dependent response in various cancer cell lines, indicating its potential as a therapeutic agent .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-ETHANE-1,2-DIYLBIS-1H-BENZIMIDAZOLE typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the condensation of o-phenylenediamine with an appropriate carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid . Another method involves the cyclization of N-aryl-N’-alkylureas in the presence of a strong acid .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs continuous flow processes to enhance yield and efficiency. These methods may involve the use of catalysts and optimized reaction conditions to achieve high purity and yield .

化学反応の分析

Types of Reactions

2,2'-ETHANE-1,2-DIYLBIS-1H-BENZIMIDAZOLE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, aryl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

作用機序

The mechanism of action of 2,2'-ETHANE-1,2-DIYLBIS-1H-BENZIMIDAZOLE involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This binding can inhibit the replication of microorganisms and the proliferation of cancer cells . The pathways involved include the inhibition of DNA synthesis and the induction of apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

Albendazole: A benzimidazole derivative used as an anthelmintic.

Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.

Bendamustine: A benzimidazole derivative used in chemotherapy.

Uniqueness

2,2'-ETHANE-1,2-DIYLBIS-1H-BENZIMIDAZOLE is unique due to its dual benzimidazole structure, which enhances its binding affinity to biological targets. This dual structure also provides increased stability and bioavailability compared to other benzimidazole derivatives .

生物活性

2,2'-Ethane-1,2-diylbis-1H-benzimidazole (CAS No. 3575-07-3) is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article aims to elucidate the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H14N4

- Molecular Weight : 262.31 g/mol

- Structural Characteristics : The compound features two benzimidazole moieties connected by an ethylene bridge, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that various synthesized benzimidazole derivatives showed moderate antibacterial and antifungal activities at concentrations of 50 µg/mL and 250 µg/mL when compared to standard antibiotics like ampicillin and ketoconazole .

| Compound | Antibacterial Activity (µg/mL) | Antifungal Activity (µg/mL) |

|---|---|---|

| 2,2'-Ethane-1,2-diylbis-1H-benzimidazole | Moderate | Moderate |

Anticancer Potential

Benzimidazole derivatives have been explored for their anticancer properties. A study found that certain derivatives exhibited cytotoxic effects against various cancer cell lines. For example, compounds in the benzimidazole class demonstrated inhibition of cell proliferation in leukemia cell lines .

The biological mechanisms through which benzimidazoles exert their effects often involve:

- Inhibition of Enzymes : Many benzimidazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial growth or cancer cell proliferation.

- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Efficacy

In a comparative study of synthesized benzimidazole derivatives, it was noted that compounds with specific substitutions on the benzimidazole ring exhibited enhanced antibacterial activity against Escherichia coli and Candida albicans. The most effective compound showed over 98% inhibition at a concentration of 0.25 µg/mL .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications in the substituents on the benzimidazole moiety significantly influenced biological activity. For instance:

- Alkyl Substituents : Enhanced solubility and bioavailability.

- Aromatic Substituents : Increased interaction with target enzymes.

特性

IUPAC Name |

2-[2-(1H-benzimidazol-2-yl)ethyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4/c1-2-6-12-11(5-1)17-15(18-12)9-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEHZMUOBBZTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291832 | |

| Record name | 2,2'-ethane-1,2-diylbis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3575-07-3 | |

| Record name | 3575-07-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-ethane-1,2-diylbis(1H-benzimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。